(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE
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Overview
Description
(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE is a complex organic compound with potential applications in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a methanone group attached to a chlorinated methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common method involves the reaction of 4-benzylpiperidine with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)(5-CHLORO-2-NITROPHENYL)METHANONE: Similar structure but with a nitro group instead of a methoxy group.
5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone: Contains a piperidine ring and a chlorinated phenyl ring but with different functional groups.
Uniqueness
(4-BENZYLPIPERIDINO)(5-CHLORO-2-METHOXYPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group, in particular, may influence its interactions with biological targets differently compared to similar compounds with other substituents.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c1-24-19-8-7-17(21)14-18(19)20(23)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJBIKDJHQQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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